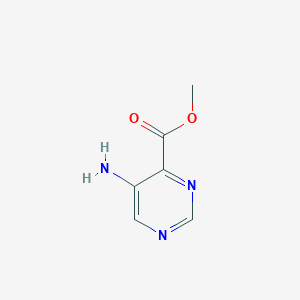

Methyl 5-aminopyrimidine-4-carboxylate

Description

Properties

CAS No. |

1352201-49-0 |

|---|---|

Molecular Formula |

C6H7N3O2 |

Molecular Weight |

153.14 g/mol |

IUPAC Name |

methyl 5-aminopyrimidine-4-carboxylate |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,7H2,1H3 |

InChI Key |

CKTZNJOETBPUII-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=NC=NC=C1N |

Canonical SMILES |

COC(=O)C1=NC=NC=C1N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Similarity Scores

Key structural analogs and their similarity scores (derived from computational or empirical comparisons) include:

Key Observations :

- Amino vs. Halogen/Thioether Groups: The amino group (NH₂) in the parent compound enhances hydrogen-bonding capacity, making it more suitable for biological interactions compared to bromo (Br) or thioether (SCH₃) groups, which are bulkier and less polar .

- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., 57401-76-0) are less acidic and more lipophilic than their carboxylic acid counterparts (e.g., 1126-44-9), influencing solubility and metabolic stability .

- Positional Isomerism: Ethyl 2-aminopyrimidine-5-carboxylate (0.97 similarity) demonstrates that shifting the amino group from the 5- to 2-position retains high structural similarity but may alter reactivity and binding affinity .

Physicochemical and Functional Properties

Table 1: Comparative Properties of Selected Analogs

Functional Implications :

- Amino Group: Enhances hydrogen bonding, making the parent compound a candidate for enzyme inhibition or receptor targeting.

- Bromo/Thioether Groups : Increase electrophilicity, enabling participation in Suzuki-Miyaura coupling (Br) or redox reactions (SCH₃) .

- Chloro-Methyl Combination : Balances steric hindrance and lipophilicity, useful in herbicides or fungicides .

Case Study: Ethyl 2-Aminopyrimidine-5-Carboxylate (CAS 57401-76-0)

With a 0.97 similarity score, this analog differs only in the ester group (ethyl vs. methyl) and amino group position. The 2-amino substitution may sterically hinder interactions compared to the 5-amino isomer .

Q & A

Q. What are the standard synthetic routes for Methyl 5-aminopyrimidine-4-carboxylate, and how do reaction conditions influence yield?

Methyl 5-aminopyrimidine-4-carboxylate is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting chlorine at the 4-position of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate with ammonia under reflux in ethanol yields the amino derivative . Oxidation of the methyl ester group using KMnO₄ in acidic media can produce the carboxylic acid derivative, which may require re-esterification to retain the methyl ester functionality . Key variables include solvent polarity (e.g., ethanol vs. DMSO), temperature (60–100°C), and catalyst selection (e.g., NaOMe for nucleophilic substitution). Optimizing stoichiometry and reaction time minimizes side products like over-oxidized species or incomplete substitution .

Q. How can purity and structural integrity be validated during synthesis?

Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C). For structural confirmation, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for the pyrimidine ring and ester group . Discrepancies in melting points or spectral data (e.g., unexpected carbonyl shifts in IR) may indicate tautomerism or residual solvents, requiring recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in Methyl 5-aminopyrimidine-4-carboxylate crystals affect its physicochemical properties?

Graph-set analysis (as defined by Etter’s formalism) reveals that the amino and carbonyl groups form N–H⋯O and O–H⋯N hydrogen bonds, creating dimeric motifs or chain structures. These interactions influence solubility (e.g., polar solvents disrupt H-bonding) and thermal stability (TGA data shows decomposition at ~200°C). Comparative studies with ethyl ester analogs show reduced melting points due to weaker van der Waals interactions in methyl derivatives .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., anticancer assays) often arise from assay conditions (e.g., cell line variability, serum concentration). For example, methyl esters exhibit higher membrane permeability than carboxylic acids, but hydrolysis in vitro can reduce efficacy. Validating stability via LC-MS in cell culture media and using protease inhibitors (e.g., PMSF) clarifies structure-activity relationships .

Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?

Electrophilic substitution at the 5-position is hindered by steric effects from the methyl ester. Directed ortho-metalation (e.g., using LDA at −78°C) or Pd-catalyzed cross-coupling (Suzuki-Miyaura with aryl boronic acids) enables selective modification. Computational modeling (DFT) predicts charge distribution, guiding reagent selection .

Q. What crystallographic methods differentiate polymorphs of Methyl 5-aminopyrimidine-4-carboxylate?

High-resolution X-ray diffraction (Cu-Kα radiation, 100K) identifies polymorphs by comparing unit cell parameters and space groups (e.g., P2₁/c vs. P-1). SHELXD solves phase problems for twinned crystals, while ORTEP-3 visualizes thermal ellipsoids to assess disorder in the methyl group .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up without compromising yield?

- Solvent selection : Replace ethanol with DMF for higher boiling points, reducing reaction time.

- Catalyst screening : Test LiCl vs. NaOMe for aminolysis efficiency .

- In-line monitoring : Use FTIR to track carbonyl peak disappearance, enabling real-time adjustments .

Q. What analytical techniques quantify degradation products under physiological conditions?

Simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) are used in stability studies. LC-MS/MS (MRM mode) identifies hydrolyzed products (e.g., 5-aminopyrimidine-4-carboxylic acid), while NMR confirms ester bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.